14-Methoxy-14-oxotetradecanoic acid
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Overview
Description
14-Methoxy-14-oxotetradecanoic acid is a synthetic organic compound with the molecular formula C15H28O4 It is characterized by the presence of a methoxy group and a ketone functional group on a tetradecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-methoxy-14-oxotetradecanoic acid typically involves the esterification of tetradecanedioic acid with methanol, followed by oxidation to introduce the ketone functional group. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions: 14-Methoxy-14-oxotetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: Formation of 14-oxotetradecanedioic acid.
Reduction: Formation of 14-methoxy-14-hydroxytetradecanoic acid.
Substitution: Formation of various substituted tetradecanoic acid derivatives
Scientific Research Applications
14-Methoxy-14-oxotetradecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 14-methoxy-14-oxotetradecanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and ketone functional groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Tetradecanedioic acid: Lacks the methoxy and ketone groups, making it less reactive.
14-Hydroxy-14-oxotetradecanoic acid: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.
14-Methoxy-14-hydroxytetradecanoic acid: Contains both methoxy and hydroxyl groups, offering different reactivity.
Uniqueness: 14-Methoxy-14-oxotetradecanoic acid is unique due to the presence of both methoxy and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific applications .
Properties
IUPAC Name |
14-methoxy-14-oxotetradecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-19-15(18)13-11-9-7-5-3-2-4-6-8-10-12-14(16)17/h2-13H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWSPEBQZBPAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50515-99-6 |
Source
|
Record name | 14-methoxy-14-oxotetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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